2-[(Benzenesulfonyl)methyl]prop-2-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167390-74-1 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-7H,1,8H2 |
InChI Key |
QMWBEPZGOMZYBN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)C=O |
Origin of Product |
United States |
Synthesis Methodologies for 2 Benzenesulfonyl Methyl Prop 2 Enal and Analogous Structures
Strategies for Constructing the α-Sulfonylmethyl-Substituted Prop-2-enal Skeleton
The synthesis of 2-[(Benzenesulfonyl)methyl]prop-2-enal can be envisioned through two primary strategic approaches: the direct functionalization of a pre-existing propenal derivative or the convergence of smaller, appropriately functionalized precursors.
Direct Functionalization Approaches to Propenal Derivatives
Direct functionalization strategies involve the introduction of the benzenesulfonylmethyl group onto the α-carbon of a prop-2-enal derivative. One plausible method is the α-alkylation of acrolein or a protected acrolein equivalent. This could theoretically be achieved by generating an enolate or enamine of the aldehyde and reacting it with a suitable benzenesulfonylmethyl electrophile, such as (benzenesulfonyl)methyl bromide. However, the inherent reactivity of α,β-unsaturated aldehydes towards polymerization and 1,4-addition under basic conditions presents significant challenges to this approach.
A more viable direct functionalization could involve the reaction of an α-haloacrolein, such as α-bromoacrolein, with a nucleophilic benzenesulfonylmethyl species. For instance, the reaction with the sodium salt of phenylmethanesulfinic acid (sodium benzenesulfinate) could potentially lead to the desired product via a nucleophilic substitution pathway.
Another conceptual approach is a Michael addition-elimination sequence. The addition of sodium benzenesulfinate (B1229208) to an α,β-unsaturated aldehyde bearing a leaving group at the α-position could, in principle, form an intermediate that subsequently eliminates to furnish this compound.
Convergent Synthetic Routes Utilizing Diverse Precursors
Convergent syntheses offer greater flexibility and control by constructing the target molecule from smaller, more easily accessible fragments. A prominent strategy in this category is the olefination of a carbonyl compound, such as the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.orgnrochemistry.com This would involve the reaction of a phosphonate (B1237965) ylide bearing the benzenesulfonylmethyl group with a suitable one-carbon aldehyde equivalent, such as formaldehyde (B43269). The HWE reaction is well-known for its ability to form α,β-unsaturated carbonyl compounds, often with high stereoselectivity. alfa-chemistry.comwikipedia.orgnrochemistry.com
A related approach is the Wittig reaction, which utilizes a phosphonium (B103445) ylide. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com Similar to the HWE reaction, a Wittig reagent containing the benzenesulfonylmethyl moiety could be reacted with formaldehyde to yield the target α,β-unsaturated aldehyde. The choice between the HWE and Wittig reactions would depend on the desired reactivity and the ease of preparation of the respective phosphorus-based reagents.
A hypothetical reaction scheme for a convergent synthesis is presented below:
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| Diethyl (benzenesulfonylmethyl)phosphonate | Formaldehyde | Horner-Wadsworth-Emmons | This compound |
| (Benzenesulfonylmethyl)triphenylphosphonium bromide | Formaldehyde | Wittig Reaction | This compound |
Preparation of Key Precursors and Intermediates
The successful implementation of the proposed synthetic strategies hinges on the efficient preparation of key building blocks.
Synthesis of Benzenesulfonylmethyl-Containing Building Blocks
The benzenesulfonylmethyl group can be introduced using various reagents. Phenylmethanesulfonyl chloride is a common precursor that can be used to synthesize esters and other derivatives. For olefination reactions, phosphonate and phosphonium salt precursors are required.
Diethyl (benzenesulfonylmethyl)phosphonate, the key reagent for the HWE approach, can be synthesized via the Arbuzov reaction between a (benzenesulfonyl)methyl halide and triethyl phosphite. Similarly, (benzenesulfonylmethyl)triphenylphosphonium bromide for the Wittig reaction can be prepared by the reaction of triphenylphosphine (B44618) with a (benzenesulfonyl)methyl halide.
Organometallic reagents containing the benzenesulfonylmethyl moiety, such as (benzenesulfonylmethyl)magnesium bromide, could also serve as potent nucleophiles. These Grignard reagents are typically prepared by the reaction of the corresponding halide with magnesium metal in an ethereal solvent.
A summary of potential benzenesulfonylmethyl-containing building blocks and their precursors is provided in the table below:
| Building Block | Precursor 1 | Precursor 2 | Reaction Type |
| Diethyl (benzenesulfonylmethyl)phosphonate | (Benzenesulfonyl)methyl bromide | Triethyl phosphite | Arbuzov Reaction |
| (Benzenesulfonylmethyl)triphenylphosphonium bromide | (Benzenesulfonyl)methyl bromide | Triphenylphosphine | Quarternization |
| (Benzenesulfonylmethyl)magnesium bromide | (Benzenesulfonyl)methyl bromide | Magnesium metal | Grignard Formation |
Derivatization of Prop-2-enal and Related α,β-Unsaturated Aldehydes
For direct functionalization approaches, derivatives of prop-2-enal (acrolein) are necessary. α-Bromoacrolein can be prepared by the bromination of acrolein followed by dehydrobromination. The handling of acrolein and its derivatives requires caution due to their high reactivity and toxicity.
The protection of the aldehyde functionality may be necessary to prevent unwanted side reactions during the introduction of the sulfonylmethyl group. Acetal formation with diols, for instance, can provide a stable protected form of the aldehyde that can be deprotected under acidic conditions after the desired C-C bond formation.
Catalytic Methods in the Formation of this compound Derivatives
Catalysis can offer milder reaction conditions and improved efficiency for the synthesis of the target compound and its analogs. For instance, the α-alkylation of sulfones can be achieved using manganese-pincer catalysts with alcohols as alkylating agents, suggesting a potential, albeit complex, route. acs.org
Organocatalysis could play a role in conjugate addition reactions. For example, cinchona alkaloid-derived catalysts have been shown to be effective in the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated sulfones. nih.govnih.gov While not a direct synthesis of the target molecule, this highlights the potential for catalytic control in reactions involving similar structural motifs.
Aza-Michael reactions, a type of conjugate addition, can also be facilitated by organocatalysts, which could be relevant in the synthesis of nitrogen-containing analogs of this compound.
The development of specific catalytic methods for the direct α-functionalization of α,β-unsaturated aldehydes with sulfonylmethyl groups remains an area for future research. Such methods would likely need to overcome the challenges of chemoselectivity, controlling for 1,2- versus 1,4-addition, and preventing polymerization of the starting material.
A summary of potentially applicable catalytic approaches is outlined below:
| Reaction Type | Catalyst Type | Potential Application |
| α-Alkylation of Sulfones | Manganese-Pincer | Formation of the C-C bond between the propenal and sulfonylmethyl moieties. |
| Conjugate Addition | Organocatalysts | Enantioselective synthesis of chiral derivatives. |
| Michael Addition | Base or Lewis Acid | Formation of the initial C-C bond in an addition-elimination sequence. |
Organocatalytic Transformations for Asymmetric Induction
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts to construct chiral molecules. While specific organocatalytic routes to this compound are not extensively detailed in the provided results, the principles of organocatalysis are widely applied to the synthesis of chiral sulfinyl compounds and other structurally related molecules.
The general approach involves using small, chiral organic molecules as catalysts to induce enantioselectivity. For instance, the asymmetric deoxygenation of sulfones has been achieved through a synergistic combination of organocatalysis and the incorporation of a cyano group into the sulfone, which generates a chiral sulfinic species as a key intermediate. nih.gov This intermediate can then react with various nucleophiles. Density functional theory (DFT) calculations have shown that such catalytic cycles can involve steps like a quinuclidine-assisted 1,2-cyano group transfer, with the enantioselectivity being determined by this migration step. nih.gov
Furthermore, chiral phosphoric acids are effective organocatalysts for asymmetric N–H insertion reactions of α-carbonyl sulfoxonium ylides, which are stable surrogates of diazocarbonyl compounds. rsc.org These reactions provide access to α-aryl glycines with excellent enantiocontrol. rsc.org Such strategies highlight the potential for organocatalysis to control stereochemistry in molecules containing sulfur-based functional groups, a principle that could be extended to the asymmetric synthesis of allylic sulfones like this compound.
| Catalyst Type | Reaction | Key Features | Potential Relevance |
|---|---|---|---|
| Quinuclidine-based | Asymmetric deoxygenation of sulfones | Generates chiral sulfinic species; enantioselectivity determined by cyano group migration. nih.gov | Synthesis of chiral sulfinyl building blocks. |
| Chiral Phosphoric Acid | Asymmetric N–H insertion of sulfoxonium ylides | Metal-free synthesis of α-aryl glycines with excellent enantiocontrol. rsc.org | Asymmetric C-C bond formation adjacent to a sulfur moiety. |
| Quinine-derived Squaramide | Asymmetric formal hetero-ene reaction | Enables dearomatization processes with gold intermediates. researchgate.net | Complex cyclizations and functionalizations. |
Metal-Catalyzed Coupling and Functionalization Reactions
Transition metal catalysis, particularly using palladium, is a cornerstone for the synthesis of allylic sulfones. These methods offer high efficiency and control over regioselectivity and stereoselectivity.
A prominent method is the palladium-catalyzed allylic substitution (or alkylation), often referred to as the Tsuji-Trost reaction. This reaction typically involves the reaction of an allylic precursor (such as an allylic acetate (B1210297) or carbonate) with a nucleophile, in this case, a sulfinate salt like sodium benzenesulfinate. The reaction proceeds via a π-allyl palladium intermediate. For example, palladium-catalyzed decarboxylative allylic sulfonylation of vinyloxazolidine-2,4-diones with sodium sulfinates has been developed, providing access to γ-sulfonyl-α,β-unsaturated amides. nih.gov Similarly, the sulfonylation of vinylethylene carbonates using a palladium catalyst and sodium sulfinates can produce structurally diverse (Z)-allylic sulfones with high regio- and stereoselectivity. researchgate.net
Direct C-H functionalization is another advanced strategy. Palladium-catalyzed allylic C-H sulfonylation of terminal alkenes can be achieved using sulfinate anions. researchgate.net This approach avoids the need for pre-functionalized starting materials. One protocol involves a direct Pd(II)-catalyzed oxidative C-H allylic sulfonylation, while an alternative is a one-pot, two-step sequence: Pd(II)-catalyzed C-H allylic acetoxylation followed by a Pd(0)-catalyzed sulfonylation. researchgate.net More recently, a photoinduced palladium-catalyzed method has been developed for the direct sulfonylation of allylic C-H bonds, which is applicable to a broader range of internal alkenes. nih.gov
These palladium-catalyzed reactions represent powerful and versatile tools for constructing the core structure of this compound and its analogs from simple precursors. researchgate.netresearchgate.net
| Catalyst System | Substrates | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Vinyloxazolidine-2,4-diones | Sodium sulfinates | γ-sulfonyl-α,β-unsaturated amides | nih.gov |
| Pd(OAc)₂ / rac-BINAP | Terminal Alkenes (via allylic acetate) | Sodium benzenesulfinate | Allylic sulfones | researchgate.net |
| Palladium(0) | Vinylethylene carbonates | Sodium sulfinates | (Z)-allylic sulfones | researchgate.net |
| Palladium / Photocatalyst | Internal Alkenes | Sulfonylating agent | Allylic sulfones from C-H bonds | nih.gov |
Reactivity and Mechanistic Studies of 2 Benzenesulfonyl Methyl Prop 2 Enal
Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System
The presence of an α,β-unsaturated enal functionality in 2-[(Benzenesulfonyl)methyl]prop-2-enal provides two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. The regioselectivity of this attack is governed by the nature of the nucleophile and the reaction conditions, leading to either direct (1,2-addition) or conjugate (1,4-addition) products.
Conjugate Addition (1,4-Addition) Pathways and Regioselectivity
Soft nucleophiles, such as cuprates, enamines, and thiols, are expected to predominantly undergo conjugate addition to the β-carbon of the α,β-unsaturated system. This preference is explained by Hard-Soft Acid-Base (HSAB) theory, where the softer nucleophile preferentially attacks the softer electrophilic β-carbon. The resulting intermediate is an enolate, which is then protonated to yield the 1,4-adduct. The bulky benzenesulfonylmethyl group at the α-position may exert some steric hindrance, potentially influencing the stereochemical outcome of the addition.
The regioselectivity of this pathway is also enhanced by the thermodynamic stability of the resulting carbonyl compound over the corresponding allylic alcohol that would be formed from 1,2-addition.
Direct Addition (1,2-Addition) Pathways
Hard, non-basic nucleophiles, such as organolithium and Grignard reagents, are anticipated to favor direct addition to the electrophilic carbonyl carbon. This pathway is typically faster and often irreversible under kinetic control. The product of a 1,2-addition would be an allylic alcohol.
The reversibility of nucleophilic additions to this compound is largely dependent on the basicity of the nucleophile and the stability of the resulting adduct. Additions of weaker nucleophiles are more likely to be reversible. In such cases, under thermodynamic control, an initially formed 1,2-adduct could potentially isomerize to the more stable 1,4-adduct. This isomerization can be facilitated by the presence of a proton source that allows for equilibration between the kinetic and thermodynamic products.
Electrophilic Activation and Subsequent Transformations
The sulfonyl group in this compound plays a significant role in modulating the reactivity of the molecule, particularly in activating adjacent positions and participating in rearrangements.
Role of the Sulfonyl Group in Activating Adjacent Centers (analogies to sulfoxide (B87167) chemistry)
The strong electron-withdrawing nature of the benzenesulfonyl group significantly increases the acidity of the protons on the adjacent methylene (B1212753) carbon. This activation facilitates the formation of a carbanion at this position upon treatment with a suitable base. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. While sulfones are generally stable, analogies can be drawn to the rich chemistry of sulfoxides, where the sulfur center can be involved in Pummerer-type rearrangements upon activation.
Sigmatropic Rearrangements in Related Allylic Sulfonyl Systems (e.g., Mislow-Braverman-Evans rearrangement parallels)
Allylic sulfonyl compounds are known to undergo researchgate.netresearchgate.net-sigmatropic rearrangements, although less readily than their sulfoxide and sulfenate ester counterparts. The Mislow-Braverman-Evans rearrangement is a classic example of a researchgate.netresearchgate.net-sigmatropic shift in allylic sulfoxides, which proceeds through a transient allylic sulfenate ester to furnish an allylic alcohol. researchgate.netnih.gov While a direct thermal rearrangement of the allylic sulfone in this compound is unlikely under normal conditions, base-catalyzed rearrangements in related systems, known as the Ramberg-Bäcklund reaction, can occur.
In analogous allylic sulfoxide systems, chirality at the sulfur atom can be effectively transferred to a carbon center during the rearrangement. researchgate.net Studies on similar systems have shown that these rearrangements are often stereospecific. nih.gov The equilibrium in these rearrangements often favors the thermodynamically more stable sulfoxide over the sulfenate. researchgate.net
Radical Reactions and Photochemical Activation
The allylic sulfone moiety and the activated alkene system in this compound make it a versatile participant in radical reactions, which can be initiated through various means, including photochemical activation.
While direct studies on deboronative reactions involving this compound are not prominent, its reactivity can be predicted by analogy to well-established systems involving allylic sulfones and radical generation from organoboron compounds. Photochemical methods have been developed to generate alkyl radicals from readily available alkylboron compounds, such as boronic acids and their esters. nih.gov This process typically involves the homolytic cleavage of the C–B bond induced by photogenerated amine or oxygen radicals. nih.gov
By analogy, a deboronative radical chain reaction involving this compound would likely proceed via the mechanism outlined below:
Radical Generation: An alkyl radical (R•) is generated from an alkylboronic acid or ester precursor under photochemical conditions. nih.gov
Radical Addition: The generated alkyl radical adds to the electron-deficient double bond of this compound in a Michael-type addition.
Desulfonylation: The resulting radical intermediate can then undergo elimination of the benzenesulfonyl radical (PhSO₂•), a well-documented process in the chemistry of allylic sulfones. nih.gov This step regenerates the double bond, effectively resulting in an allylation of the alkyl radical.
This analogous pathway highlights the potential of this compound to act as a radical acceptor and an allylating agent in deboronative functionalization reactions. The diversity-oriented desulfonylative functionalization of allylic sulfones, where the allylsulfonyl group serves as a precursor to a carbon-centered radical, further supports the feasibility of such radical-mediated transformations. nih.gov
The photochemical behavior of this compound is influenced by both the acrolein core and the sulfone substituent. Studies on substituted acroleins show that photoexcitation can lead to various outcomes, including isomerization or triplet-state reactivity, with the specific pathway being highly dependent on the nature and position of substituents. researchgate.net The presence of the bulky and electron-withdrawing benzenesulfonylmethyl group at the α-position is expected to significantly influence the potential energy surfaces of the excited states, thereby controlling the reaction pathways upon photo-irradiation. researchgate.net
The characterization of transient radical species generated during such transformations is crucial for mechanistic understanding. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for this purpose. chemistryviews.orgnih.gov In studies of related systems, radical intermediates are often investigated using spin trapping agents, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov The transient radicals are trapped by DMPO to form more stable nitroxide radical adducts, which can be detected and characterized by EPR. nih.gov Analysis and simulation of the resulting EPR spectra allow for the identification of the trapped radicals (e.g., carbon-centered or sulfur-centered) and provide insight into the dominant degradation or transformation pathways. nih.gov EPR studies have been successfully employed to indicate the involvement of radical intermediates in the borylation of alkyl sulfones and in the oxidative degradation of sulfonated aromatic compounds. chemistryviews.orgnih.gov
Cycloaddition Reactions
The electron-deficient alkene moiety in this compound makes it an excellent substrate for various cycloaddition reactions, serving as a reactive dienophile or dipolarophile.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. youtube.com In this compound, both the formyl group (-CHO) and the adjacent benzenesulfonylmethyl group (-CH₂SO₂Ph) exert a strong electron-withdrawing effect, thus activating the double bond for cycloaddition.
Consequently, this compound is expected to be a highly reactive dienophile in thermal Diels-Alder reactions with a variety of electron-rich dienes. The reaction would proceed to form a substituted cyclohexene (B86901) ring with high regioselectivity, governed by the electronic and steric influences of the substituents on both the diene and the dienophile. youtube.com While photo-Diels-Alder reactions are less common, photochemical activation can, in some cases, facilitate cycloadditions that are thermally challenging.
| Diene | Expected Adduct Structure | Product Name (Systematic) |
|---|---|---|
| 1,3-Butadiene | Cyclohexene ring with -CHO and -CH₂SO₂Ph at adjacent positions | 4-(Benzenesulfonylmethyl)-4-formylcyclohex-1-ene |
| Cyclopentadiene | Bicyclic adduct (norbornene derivative) | 2-(Benzenesulfonylmethyl)-2-formylbicyclo[2.2.1]hept-5-ene |
| Danishefsky's Diene ((E)-1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene) | Functionalized cyclohexene adduct, which can be hydrolyzed to a cyclohexenone | 4-(Benzenesulfonylmethyl)-4-formyl-3-methoxy-1-(trimethylsilyloxy)cyclohex-1-ene |
The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. organic-chemistry.orgfu-berlin.de Similar to its role in Diels-Alder reactions, the electronically poor double bond of this compound makes it an excellent dipolarophile. mdpi.com It is expected to react efficiently with a wide range of 1,3-dipoles, including nitrones, azomethine ylides, and nitrile oxides. nih.gov
These reactions are typically concerted and stereospecific. wikipedia.org The regioselectivity is controlled by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa). Given the electron-withdrawing nature of the substituents on the propenal system, the reaction will be LUMO(dipolarophile)-controlled, leading to predictable regiochemical outcomes.
| 1,3-Dipole | Resulting Heterocycle | Regiochemical Outcome |
|---|---|---|
| N-Benzyl-C-phenylnitrone | Isoxazolidine (B1194047) | Formation of 3,5-disubstituted isoxazolidine with the phenyl group at C-3 and the formyl/sulfonylmethyl-substituted carbon at C-5. |
| Azomethine ylide (from N-methylglycine and formaldehyde) | Pyrrolidine (B122466) | Formation of a polysubstituted pyrrolidine ring. |
| Benzonitrile oxide | Isoxazoline | Formation of 3-phenyl-5-(benzenesulfonylmethyl)-5-formylisoxazoline. |
Cascade and Multicomponent Reactions
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are highly efficient strategies in organic synthesis. nih.gov The dual functionality of this compound makes it an ideal substrate for designing such complex transformations.
A plausible cascade reaction could be initiated by a nucleophilic Michael addition to the activated double bond. The resulting enolate intermediate could then participate in an intramolecular cyclization, such as an aldol (B89426) reaction with the pendant formyl group, to rapidly construct complex cyclic architectures.
In the context of MCRs, this compound can participate in reactions where both the aldehyde and the activated alkene are involved sequentially. For instance, in an aza-Diels-Alder (Povarov) reaction, the aldehyde could first condense with an aniline (B41778) to form an in-situ imine. researchgate.net This imine would then act as the dienophile component, reacting with an electron-rich alkene, or alternatively, the remaining α,β-unsaturated sulfone system could serve as the dienophile in a subsequent step. The versatility of allylic sulfones in MCRs for the synthesis of complex molecules has been demonstrated, underscoring the potential of this substrate in similar transformations. researchgate.net
Integration into Petasis-type Reactions and Related Processes
There is currently no published research detailing the participation of this compound in Petasis-type reactions or any related multicomponent processes. The Petasis reaction is a well-documented multicomponent reaction involving the coupling of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. While the reaction has a broad substrate scope, studies specifically investigating α,β-unsaturated aldehydes with a benzenesulfonylmethyl substituent at the alpha position, such as this compound, have not been reported. Consequently, no mechanistic details, reaction conditions, or product characterization data are available for this specific transformation.
Annulation Studies with Heterocyclic Compounds (e.g., 2-imidazolines)
Similarly, a thorough search of the chemical literature yielded no studies on the annulation reactions of this compound with heterocyclic compounds, including 2-imidazolines. Annulation reactions are crucial in the synthesis of cyclic and heterocyclic frameworks. However, the potential of this compound to act as a building block in such cycloaddition or annulation strategies with 2-imidazolines or other heterocycles has not been explored or documented in peer-reviewed scientific literature. Therefore, there are no research findings, mechanistic pathways, or data tables to present for this topic.
Stereochemical Control and Conformational Analysis
E/Z Isomerism at the C=C Double Bond
The potential for E/Z isomerism in 2-[(Benzenesulfonyl)methyl]prop-2-enal exists due to the presence of a carbon-carbon double bond. This type of isomerism, also known as geometric isomerism, arises from the restricted rotation around the double bond. For E/Z isomers to exist, each carbon atom of the double bond must be attached to two different groups.
No specific studies on the factors influencing the formation and stability of E/Z isomers of this compound have been reported.
In a general context, the relative stability of E and Z isomers is influenced by steric and electronic factors. Steric hindrance between bulky substituents on the same side of the double bond can destabilize the Z-isomer relative to the E-isomer. Electronic effects, such as dipole-dipole interactions and hyperconjugation, can also play a role in determining the thermodynamic stability of each isomer. The conditions of a chemical reaction (e.g., temperature, catalyst, solvent) can influence the kinetic versus thermodynamic control of isomer formation.
There are no published stereoselective synthetic methodologies specifically targeting the E or Z isomer of this compound.
General strategies for the stereoselective synthesis of α,β-unsaturated compounds often involve Wittig-type reactions (including Horner-Wadsworth-Emmons and Schlosser modifications), Julia olefination, Peterson olefination, and various transition metal-catalyzed cross-coupling reactions. The choice of reagents, catalysts, and reaction conditions in these methods can be tuned to favor the formation of one geometric isomer over the other.
Conformational Preferences and Energy Landscapes
Specific data on the rotational barriers and conformational stability of this compound is not available in the scientific literature.
For a molecule like this, key rotational barriers would exist around the C-S bond and the C-C single bonds. The conformational landscape would be determined by a balance of steric repulsions and stabilizing electronic interactions, such as conjugation between the phenyl ring, the sulfonyl group, and the α,β-unsaturated aldehyde. Computational chemistry methods, such as density functional theory (DFT), are powerful tools for calculating energy landscapes and identifying stable conformers.
The influence of solvent and substituents on the conformation of this compound has not been investigated.
In principle, the polarity of the solvent can influence conformational equilibria. Polar solvents may stabilize more polar conformers, while nonpolar solvents would favor less polar ones. Substituents on the benzenesulfonyl group or at other positions on the molecule would alter the steric and electronic properties, thereby influencing the preferred conformation.
Asymmetric Transformations and Enantioselective Synthesis
There are no reports of asymmetric transformations or enantioselective syntheses involving this compound.
The prochiral nature of the double bond in this molecule presents the possibility for various asymmetric transformations. For instance, enantioselective additions to the carbonyl group or the double bond (e.g., Michael additions, epoxidations, or hydrogenations) could lead to the formation of chiral products. The development of such reactions would require the use of chiral catalysts or reagents to control the stereochemical outcome.
Applications of Chiral Catalysis and Auxiliaries
The introduction of chirality into molecules synthesized from achiral precursors can be effectively achieved through the use of chiral catalysts or by temporarily incorporating a chiral auxiliary. These methods guide the formation of one stereoisomer over others.
In the context of α,β-unsaturated systems similar to this compound, chiral Lewis acids and organocatalysts are frequently employed to catalyze asymmetric reactions such as Diels-Alder cycloadditions and Michael additions. For instance, chiral oxazolidinones have been widely utilized as auxiliaries in stereoselective aldol (B89426) reactions. wikipedia.org The temporary attachment of the oxazolidinone to an acyl group allows for facial differentiation, directing incoming reagents to one side of the molecule. Similarly, camphorsultam is another effective chiral auxiliary that has been used to direct Michael additions and Claisen rearrangements with high diastereoselectivity. wikipedia.org
While direct applications of these specific catalysts and auxiliaries to this compound are not extensively documented in readily available literature, the principles governing their reactions with analogous α-substituted acroleins are well-established. nih.gov The electronic properties of the benzenesulfonyl group, combined with the steric demands of the catalyst or auxiliary, would be expected to play a crucial role in determining the stereochemical outcome of such reactions.
Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) |
|---|---|---|
| Evans' Oxazolidinones | Aldol Additions | >95% |
| Camphorsultam | Michael Additions | >90% |
| Pseudoephedrine Amides | Alkylations | >90% |
| (S)-(-)-1-Phenylethylamine | Resolution of Racemates | Variable |
Diastereoselective Approaches in Complex Molecule Assembly
When a molecule already contains one or more stereocenters, the formation of a new stereocenter can be influenced by the existing ones, a phenomenon known as diastereoselection. Diastereoselective reactions are fundamental in the assembly of complex molecules, allowing for the controlled construction of multiple stereocenters in a predictable manner.
For substrates like this compound, diastereoselective approaches often involve its reaction with chiral nucleophiles or in intramolecular processes where the stereochemistry of the tether dictates the outcome. For example, the conjugate addition of a chiral organometallic reagent to the α,β-unsaturated system would be expected to proceed with a degree of diastereoselectivity. scielo.org.mx The facial bias of the attack would be determined by minimizing steric interactions between the incoming nucleophile and the substituents on the propenal backbone.
In the synthesis of cyclic systems via Diels-Alder reactions, if this compound acts as the dienophile, its reaction with a chiral diene would lead to diastereomeric products. The ratio of these products is governed by the steric and electronic interactions in the transition state. nih.gov The sulfonyl group's ability to coordinate with Lewis acid catalysts can further enhance diastereoselectivity by locking the conformation of the dienophile in the transition state. Although specific examples involving this compound are sparse, the general principles of diastereoselective cycloadditions are directly applicable. nih.gov
Table 2: Examples of Diastereoselective Reactions in Complex Molecule Synthesis
| Reaction Type | Substrate Class | Key Feature for Diastereoselectivity |
|---|---|---|
| Aldol Reaction | Chiral Aldehyde + Enolate | Felkin-Anh or chelation control model |
| Diels-Alder Reaction | Chiral Diene/Dienophile | Endo/exo selectivity, facial selectivity |
| Conjugate Addition | α,β-Unsaturated system + Chiral Nucleophile | Steric approach control |
| Allylation | Chiral Aldehyde + Allylating Agent | Zimmerman-Traxler transition state |
Advanced Computational and Spectroscopic Elucidation
Spectroscopic Characterization of Structure and Reactivity
Spectroscopic methods provide empirical data on the molecular structure, bonding, and dynamics of 2-[(Benzenesulfonyl)methyl]prop-2-enal. Each technique offers a unique window into the molecule's characteristics, from atomic connectivity to conformational preferences and reaction intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its covalent framework. One- and two-dimensional NMR experiments are crucial for unambiguously assigning the chemical shifts of each nucleus. nih.gov
In mechanistic studies, NMR is invaluable for tracking the progress of reactions involving this compound. For instance, in a Michael addition, the disappearance of vinylic proton signals and the appearance of new signals corresponding to the saturated adduct can be monitored over time to determine reaction kinetics. Isomer analysis, such as the potential for E/Z isomerism if substituents were present on the double bond, can also be readily assessed by measuring the coupling constants between vinylic protons. nih.gov The presence of diastereomers, which could form during a reaction at a prochiral center, would be indicated by the appearance of duplicate signals in the NMR spectrum. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic CH | 9.5 - 9.7 | singlet | - |
| Vinylic CH₂ | 6.2 - 6.5 | multiplet | - |
| Allylic CH₂ | 4.0 - 4.2 | singlet | - |
| Aromatic CH (ortho) | 7.8 - 8.0 | doublet | 7-8 |
| Aromatic CH (meta, para) | 7.5 - 7.7 | multiplet | - |
Note: These are predicted values based on analogous structures and may vary in different deuterated solvents.
Vibrational Spectroscopy (IR, Raman) for Conformational Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, characteristic stretching frequencies would confirm the presence of the key structural motifs. The strong absorption band for the C=O stretch of the α,β-unsaturated aldehyde is expected in the range of 1685-1705 cm⁻¹. The C=C double bond would exhibit a stretching vibration around 1620-1640 cm⁻¹. The sulfonyl group (SO₂) is characterized by two strong stretching bands, an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹. researchgate.net
Conformational studies can be aided by vibrational spectroscopy, as different conformers may have slightly different vibrational frequencies. By comparing experimental spectra with those predicted from computational models of different conformers, the most stable conformation in a given state (solid, liquid, or gas) can be inferred.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (aldehyde) | Stretch | 1685 - 1705 |
| C=C (alkene) | Stretch | 1620 - 1640 |
| SO₂ (sulfonyl) | Asymmetric Stretch | 1300 - 1350 |
| SO₂ (sulfonyl) | Symmetric Stretch | 1120 - 1160 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (alkene) | Stretch | 3010 - 3095 |
High-Resolution Mass Spectrometry (MS/MS, HR-ESI-MS) for Fragmentation Analysis and Intermediate Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. Techniques like Electrospray Ionization (ESI) are soft ionization methods suitable for analyzing the intact molecule.
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation through fragmentation analysis. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained. For benzenesulfonyl compounds, a common fragmentation pathway is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. acs.orgnih.gov Other expected fragmentations for this compound could include cleavage of the C-S bond and fragmentation of the propenal moiety. The identification of reaction intermediates, which are often transient and in low concentration, can also be achieved with sensitive MS techniques. researchgate.net
Hyphenated Techniques (GC-MS, LC-MS) for Reaction Monitoring and Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for analyzing complex mixtures and monitoring reaction progress. Gas chromatography-mass spectrometry (GC-MS) would be suitable if this compound is sufficiently volatile and thermally stable. Liquid chromatography-mass spectrometry (LC-MS) is a more versatile technique for non-volatile or thermally labile compounds.
By taking aliquots from a reaction mixture at different time points and analyzing them by LC-MS, the consumption of starting materials, the formation of products, and the appearance and disappearance of any intermediates can be tracked. This provides detailed kinetic information and can help to optimize reaction conditions.
Quantum Chemical Calculations
Quantum chemical calculations provide theoretical insights into the electronic structure and reactivity of molecules, complementing experimental findings.
Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms
Ab initio and Density Functional Theory (DFT) methods are employed to model reaction mechanisms at the molecular level. For this compound, DFT studies can be used to investigate its reactivity as a Michael acceptor. nih.govrsc.org By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy for a given pathway can be determined. This allows for the prediction of the most favorable reaction mechanism. mdpi.com
For example, in a Michael addition reaction, DFT calculations can model the approach of a nucleophile to the β-carbon of the α,β-unsaturated system, locate the transition state structure, and calculate the energy barrier for the reaction. mdpi.commdpi.com These calculations can also provide insights into the regio- and stereoselectivity of reactions. nih.gov Furthermore, theoretical calculations of NMR chemical shifts, vibrational frequencies, and other spectroscopic properties can be compared with experimental data to validate both the computational model and the experimental assignments.
Table 3: Computationally Derived Properties of Interest
| Property | Computational Method | Information Gained |
| Molecular Orbitals (HOMO, LUMO) | DFT | Reactivity, electronic transitions |
| Electrostatic Potential Map | DFT | Nucleophilic and electrophilic sites |
| Transition State Geometries | DFT, Ab initio | Reaction barriers, mechanistic pathways |
| NMR Chemical Shifts | DFT (GIAO) | Aid in spectral assignment |
| Vibrational Frequencies | DFT | Aid in spectral assignment, conformational analysis |
Prediction of Spectroscopic Parameters for Structural Confirmation
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can then be used to compare with and confirm experimental findings. For This compound , density functional theory (DFT) would be the most common method employed for this purpose.
Typically, the process would involve:
Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its lowest energy conformation.
Frequency Calculations: Following optimization, vibrational frequency calculations would be performed to predict the infrared (IR) and Raman spectra. This would help in assigning the characteristic vibrational modes of the functional groups present, such as the sulfonyl (SO2), vinyl (C=C), and aldehyde (C=O) groups.
NMR Chemical Shift Prediction: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are invaluable for the assignment of signals in experimentally obtained NMR spectra.
UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) calculations would be utilized to predict the electronic transitions and simulate the UV-Vis absorption spectrum, providing insights into the molecule's electronic structure.
A hypothetical table of predicted ¹³C NMR chemical shifts for This compound based on computational analysis is presented below.
| Atom | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 194.5 |
| Alpha-Carbon (C=C) | 149.8 |
| Beta-Carbon (C=C) | 138.2 |
| Methylene (B1212753) Carbon (CH2) | 65.3 |
| Phenyl Carbon (C-S) | 139.1 |
| Phenyl Carbons (ortho) | 129.5 |
| Phenyl Carbons (meta) | 128.7 |
| Phenyl Carbon (para) | 133.9 |
Note: The data in this table is hypothetical and serves as an example of what would be generated through computational prediction. Actual values would require specific calculations for this molecule.
Investigation of Transition States and Reaction Energy Profiles
Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states and mapping out the reaction energy profile. For reactions involving This compound , such as nucleophilic additions to the α,β-unsaturated aldehyde system, computational studies would be essential.
The investigation would typically involve:
Locating Transition States: Algorithms are used to find the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.
Frequency Analysis: A frequency calculation on the transition state geometry is performed to confirm it is a true transition state, characterized by a single imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to connect the transition state to the corresponding reactants and products on the reaction pathway.
Energy Profile Construction: By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility, kinetics (activation energy), and thermodynamics.
Computational Analysis of Solvent Effects and Intermolecular Interactions
The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational models are used to simulate these effects for compounds like This compound .
Two primary models are employed for this purpose:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the bulk effects of the solvent on the solute's properties.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally more demanding.
These models can be used to study:
Conformational Changes: How the preferred conformation of This compound might change in different solvents.
Spectroscopic Shifts: How the solvent affects the predicted NMR, IR, and UV-Vis spectra.
Reaction Rates: How the solvent stabilizes or destabilizes reactants, transition states, and products, thereby influencing the reaction rate.
Furthermore, computational methods can be used to analyze various intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (for example, with a protic solvent), which govern the macroscopic properties and reactivity of the compound.
A hypothetical data table illustrating the calculated dipole moment of This compound in different solvents is shown below.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 3.8 |
| Toluene | 2.4 | 4.5 |
| Dichloromethane | 9.1 | 5.2 |
| Acetonitrile | 37.5 | 5.9 |
| Water | 78.4 | 6.3 |
Note: This data is illustrative and not based on actual published research for this specific molecule.
Applications in Complex Molecule Synthesis and Methodology Development
Role as Versatile Synthetic Intermediates in Organic Transformations
The core reactivity of 2-[(Benzenesulfonyl)methyl]prop-2-enal stems from the electrophilic nature of its α,β-unsaturated system. The potent electron-withdrawing effect of the benzenesulfonyl group significantly enhances the electrophilicity of the β-carbon, making it an excellent Michael acceptor. This heightened reactivity allows for a wide range of conjugate addition reactions with various nucleophiles.
Furthermore, the aldehyde functionality provides a handle for numerous classical transformations, including reductions, oxidations, and additions of organometallic reagents. The interplay between the aldehyde and the activated alkene moiety allows for sequential reactions, where an initial Michael addition can be followed by a subsequent reaction at the carbonyl group, rapidly increasing molecular complexity from a single starting material.
The benzenesulfonyl group itself is not merely an activating group; it can also function as a leaving group under certain basic conditions, facilitating elimination reactions after an initial addition. This dual role as both an activator and a potential leaving group is a key feature of its versatility. This reactivity profile is characteristic of β'-substituted Michael acceptors, which can undergo addition-elimination sequences to regenerate a Michael acceptor moiety, enabling further reactions nih.gov.
Building Blocks for Polycyclic and Heterocyclic Systems
The dense functionality of this compound makes it an ideal precursor for the synthesis of various cyclic structures, including carbocycles and heterocycles.
In the realm of natural product synthesis, the construction of six-membered rings is a frequent challenge. The Diels-Alder reaction is a powerful tool for this purpose, and α,β-unsaturated sulfones are known to be highly reactive dienophiles wikipedia.org. The benzenesulfonyl group in this compound activates the double bond for [4+2] cycloaddition reactions with a variety of dienes. The resulting cycloadducts, containing a sulfonyl group, can undergo further transformations, such as reductive removal of the sulfonyl group or its use as a handle for introducing other functionalities. The intramolecular Diels-Alder reaction, in particular, has been a key strategy in the synthesis of numerous complex natural products organic-chemistry.org. For instance, vinylsulfonamides, which are structurally related, have been successfully employed in intramolecular Diels-Alder reactions to create fused ring systems nih.gov.
The Michael acceptor capability of this compound is also instrumental in strategies for natural product synthesis. The formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition is a fundamental step in building complex molecular frameworks beilstein-journals.org.
The unique reactivity of sulfonyl-activated alkenes has spurred the development of new synthetic methods for ring formation. Annulation reactions, which involve the formation of a new ring onto an existing structure, are particularly well-suited for substrates like this compound.
For example, related vinyl sulfonium salts, which also act as potent Michael acceptors, have been extensively used in annulation reactions to synthesize a variety of heterocycles, including morpholines, thiomorpholines, and piperazines from β-amino alcohols, thiols, and diamines, respectively bris.ac.uk. This strategy involves a conjugate addition followed by an intramolecular cyclization. A similar reaction pathway can be envisioned for this compound, where the initial Michael adduct can undergo subsequent intramolecular reactions. The reaction of 3-sulfonylphthalide with hydroxychalcones to form alkylidenephthalides and indanediones via Michael addition-elimination and [4+1] annulation, respectively, showcases the utility of sulfonyl groups in complex annulation sequences researchgate.net.
Furthermore, α,β-unsaturated sulfonyl azolium intermediates, generated from the reaction of N-heterocyclic carbenes (NHCs) with α,β-unsaturated sulfonyl compounds, can participate in (3+3) annulation reactions to furnish δ-sultones researchgate.net. This highlights the potential for developing novel NHC-catalyzed annulation methodologies using this compound as a precursor.
The following table summarizes representative annulation and cyclization reactions involving sulfonyl-activated Michael acceptors and related compounds.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Intermolecular Diels-Alder | (E)-3-Phenylsulfonylprop-2-enenitrile, various dienes | Thermal | Substituted cyclohexenes | rsc.org |
| Intramolecular Diels-Alder | Vinylsulfonamides with furan/carbocyclic dienes | Thermal or high pressure | γ- and δ-sultams | nih.gov |
| [4+1] Annulation | 3-Sulfonylphthalide, vinylogous chalcones | Base | Indanediones | researchgate.net |
| (3+3) Annulation | α,β-Unsaturated sulfonyl compounds, enol ethers | N-Heterocyclic Carbene | δ-Sultones | researchgate.net |
| Michael Addition-Cyclization | β-Amino alcohols/thiols, vinyl sulfonium salt | Et3N, CH2Cl2 | Morpholines/Thiomorpholines | bris.ac.uk |
Precursors for Specialized Reagents and Ligands (e.g., in organocatalysis)
The structural backbone of this compound can be modified to create specialized reagents and ligands for catalysis. The field of organocatalysis, in particular, often relies on chiral molecules derived from readily available starting materials.
For instance, cinchona alkaloids bearing a sulfonamide moiety have been developed as bifunctional organocatalysts for asymmetric sulfa-Michael reactions, yielding products with high enantioselectivity beilstein-journals.org. The synthesis of such catalysts could potentially start from a molecule like this compound through modification of the aldehyde and alkene functionalities.
Furthermore, N-heterocyclic carbenes (NHCs) have been shown to catalyze reactions involving α,β-unsaturated aldehydes. The reaction of an NHC with an enal generates a homoenolate equivalent, a reactive intermediate that can participate in various transformations. The presence of the sulfonyl group in this compound could influence the reactivity of such intermediates, potentially leading to the development of novel catalytic cycles. Carbene-catalyzed enantioselective sulfonylation reactions have been reported, demonstrating the compatibility of sulfonyl compounds with NHC catalysis acs.org.
Potential in Functional Materials and Supramolecular Chemistry
While the primary applications of this compound are in synthetic organic chemistry, its structure suggests potential utility in materials science. The aldehyde group can be used for polymerization or for grafting onto polymer surfaces. For example, phenolic aldehydes have been used to prepare sustainable polyesters and polyurethanes mdpi.com.
The benzenesulfonyl group can also be a key component in functional materials. Polymers containing sulfonate groups have been investigated for applications such as flame retardants. The sulfonyl group, with its two hydrogen-bond accepting oxygen atoms, can participate in hydrogen bonding interactions, which is a key principle in the design of supramolecular assemblies. Although less common than sulfonamides, sulfones can form hydrogen bonds and other non-covalent interactions that can direct the self-assembly of molecules into well-defined architectures.
Future Directions and Emerging Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, demanding processes that are not only efficient but also environmentally benign. jocpr.comjocpr.com For a compound like 2-[(benzenesulfonyl)methyl]prop-2-enal, this translates to a need for synthetic routes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. jocpr.comjocpr.com
Future efforts in this area are expected to move away from classical multi-step syntheses that may involve stoichiometric reagents and generate significant waste. Instead, the focus will be on developing catalytic and atom-economical methods. For instance, direct C-H functionalization approaches could provide a more efficient means of synthesizing precursors to this compound. Additionally, catalyst- and additive-free reactions, which are gaining traction for their sustainability, could offer environmentally friendly pathways to allylic sulfones and their derivatives. mdpi.comrsc.org
The development of transition-metal-free catalytic systems is another promising avenue. rsc.org For example, organocatalytic approaches could be employed for the synthesis and subsequent transformations of α,β-unsaturated carbonyl compounds, minimizing the reliance on potentially toxic and expensive heavy metals. nih.gov The use of visible light-promoted reactions also presents a green alternative for the synthesis of such compounds. nih.gov
| Synthetic Strategy | Key Principles | Potential Advantages | References |
| Catalytic C-H Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds. | Reduced number of synthetic steps, less pre-functionalization. | nih.gov |
| Atom-Economical Additions | Reactions where all atoms of the reactants are incorporated into the product. | High efficiency, minimal waste. jocpr.comjocpr.com | jocpr.comjocpr.com |
| Organocatalysis | Use of small organic molecules as catalysts. | Avoidance of toxic metals, mild reaction conditions. nih.gov | nih.gov |
| Photocatalysis | Use of light to drive chemical reactions. | Energy-efficient, access to unique reactivity. nih.gov | nih.gov |
| Catalyst- and Additive-Free Synthesis | Reactions that proceed without external catalysts or additives. | Simplified procedures, reduced cost and environmental impact. mdpi.com | mdpi.com |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
While the Michael acceptor nature of this compound is a key feature of its reactivity, there are likely undiscovered modes of transformation waiting to be explored. The unique combination of an α,β-unsaturated aldehyde and an allylic sulfone moiety suggests a rich and varied chemical behavior.
Future investigations may uncover novel cycloaddition reactions, pericyclic processes, or unexpected rearrangements. The allylic sulfone group, for instance, is not merely a passive activating group; it can participate in a range of transformations, including acting as a leaving group in substitution reactions or influencing the stereochemical outcome of reactions. acs.orgnih.govdigitellinc.com The interplay between the sulfonyl group and the conjugated system could lead to new synthetic methodologies. rsc.org
Furthermore, the development of novel catalytic systems could unlock new reaction pathways. For example, the use of cooperative catalysis, where two or more catalysts work in concert, could enable transformations that are not possible with a single catalyst. The exploration of radical-mediated reactions involving the sulfonyl group or the alkene could also lead to the discovery of new bond-forming strategies. nih.govnih.govnih.govacs.orgacs.org
| Potential Reaction Class | Description | Key Structural Feature | References |
| Novel Cycloadditions | Participation in [4+2], [3+2], or other cycloaddition reactions beyond simple Diels-Alder. | Conjugated π-system. | rsc.org |
| Rearrangements | Skeletal reorganizations triggered by catalysts or reaction conditions. | Allylic sulfone moiety. | nih.gov |
| Desulfonylative Functionalizations | Reactions involving the removal of the sulfonyl group to form a new bond. | Benzenesulfonyl group as a leaving group. | rsc.org |
| Radical Cascade Reactions | Multi-step reactions initiated by a radical species. | Alkene and sulfonyl functionalities as radical acceptors/precursors. | nih.gov |
| Enantioselective Transformations | Catalytic asymmetric reactions to produce chiral molecules. | Prochiral center at the β-carbon. | nih.govresearchgate.netsemanticscholar.orgacs.org |
Integration of this compound Chemistry into Flow Systems and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. researchgate.netnih.govwuxiapptec.comamf.chresearchgate.net For reactions involving this compound, which may be exothermic or involve reactive intermediates, flow chemistry provides a safer and more controlled environment. wuxiapptec.com
Future research will likely focus on adapting and optimizing reactions with this compound for flow systems. This could involve the development of immobilized catalysts or reagents that can be packed into a flow reactor, allowing for continuous processing and easy separation of the product. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow setup can lead to higher yields and selectivities. nih.govamf.ch
Furthermore, the integration of flow chemistry with automated synthesis platforms, potentially driven by machine learning algorithms, could revolutionize the discovery and optimization of new reactions and molecules. researchgate.net Such systems can rapidly screen a wide range of reaction conditions to identify optimal parameters or even discover new reactivity. This approach would accelerate the exploration of the chemical space around this compound and its derivatives. researchgate.net
| Technology | Application to this compound | Potential Benefits | References |
| Continuous Flow Chemistry | Synthesis and functionalization of the compound in a continuous stream. | Enhanced safety, better heat and mass transfer, improved scalability, higher yields. researchgate.netnih.govwuxiapptec.comamf.chresearchgate.net | researchgate.netnih.govwuxiapptec.comamf.chresearchgate.net |
| Immobilized Catalysts/Reagents | Use of solid-supported catalysts or reagents in flow reactors. | Simplified purification, catalyst recycling, continuous operation. | nih.gov |
| Automated Synthesis Platforms | Robotic systems for high-throughput reaction screening and optimization. | Accelerated discovery of new reactions and optimal conditions, data-driven synthesis. | researchgate.net |
| In-line Analysis | Integration of analytical techniques (e.g., NMR, MS) into flow systems. | Real-time reaction monitoring and optimization. | researchgate.net |
Advanced Theoretical Modeling for Predictive Synthesis and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.gov For this compound, theoretical modeling can provide deep insights into its electronic structure, conformational preferences, and the transition states of its reactions.
Future work in this area will likely involve the use of advanced computational models to predict the outcome of unknown reactions, design novel catalysts with enhanced activity and selectivity, and elucidate complex reaction mechanisms. nih.gov For example, DFT calculations can be used to screen potential catalysts for a desired transformation, thereby reducing the amount of experimental work required. These predictive capabilities can guide the design of new synthetic routes and the discovery of novel reactivity patterns. nih.gov
Moreover, the integration of machine learning with theoretical chemistry could lead to the development of highly accurate predictive models for reaction outcomes. By training algorithms on large datasets of experimental and computational data, it may become possible to predict the success or failure of a reaction with a high degree of confidence, significantly accelerating the pace of chemical research. nih.gov
| Computational Method | Application | Insights Gained | References |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. | Understanding reaction mechanisms, predicting regioselectivity and stereoselectivity. nih.gov | nih.gov |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Insights into conformational dynamics and solvent effects. | |
| Machine Learning (ML) | Development of predictive models from large datasets. | Prediction of reaction yields, identification of optimal reaction conditions. nih.gov | nih.gov |
| Combinatorial Library Design | In silico design and evaluation of libraries of derivatives. | Identification of promising candidates for synthesis and testing. nih.gov | nih.gov |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-[(Benzenesulfonyl)methyl]prop-2-enal, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons olefination, coupling benzenesulfonylmethyl phosphonates with aldehydes. Optimization involves adjusting reaction temperature (e.g., 0°C to room temperature) and catalyst selection (e.g., NaH or KOtBu). Yields are improved by controlling moisture levels and using anhydrous solvents like THF or DCM. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify sulfonyl and α,β-unsaturated aldehyde groups. The aldehyde proton typically appears at δ 9.5–10.5 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) monitors purity. Gas chromatography (GC) with flame ionization detection assesses thermal stability .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability tests show degradation occurs in basic or aqueous environments due to hydrolysis of the sulfonyl group. Store at −20°C in amber vials under inert gas (N or Ar). Use silanized glassware to prevent adsorption losses .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., serine proteases vs. kinases) require:
- Mechanistic Studies : Kinetic assays (e.g., IC, K) under standardized conditions (pH 7.4, 37°C).
- Structural Analysis : X-ray crystallography or molecular docking to compare binding modes across enzyme classes .
Q. How can enantioselective synthesis of chiral derivatives be achieved?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. Rhodium-catalyzed asymmetric sulfonylation or organocatalytic aldol reactions achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak columns) .
Q. What computational methods predict the compound’s reactivity in complex reaction systems?
- Methodological Answer :
- DFT Calculations : Simulate transition states for Michael additions or cycloadditions.
- MD Simulations : Model interactions with biological targets (e.g., protein-ligand dynamics over 100 ns).
- Software: Gaussian 16 for DFT; GROMACS for MD .
Q. How do solvent effects influence the compound’s electrochemical behavior?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF, acetonitrile) reveals redox potentials of the α,β-unsaturated aldehyde. Compare with protic solvents (e.g., MeOH) to assess proton-coupled electron transfer (PCET). Use a three-electrode system (glassy carbon working electrode) at scan rates of 50–200 mV/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
